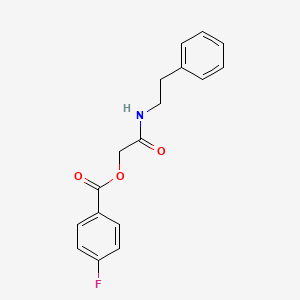

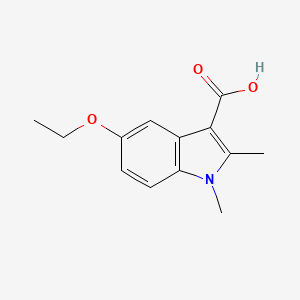

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in various fields .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One study reported the synthesis of similar compounds, where the central 2-aminothiazole core was maintained, but the overall structure was shrunk to obtain simpler molecules with more suitable drug-like properties . Another study reported the synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a central 2-aminothiazole core . The structure also includes a 4-methyl group and a benzamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The reactions are typically carried out under controlled conditions to ensure the correct product is formed .Physical and Chemical Properties Analysis

This compound is a light brown solid with a yield of 76%. It has a melting point of 210–212°C. Its IR (KBr) ν max is 3370.58, 1414.54, 1603.84, 2946.17 cm−1 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Thiophenylhydrazonoacetates in Heterocyclic Synthesis : A study by Mohareb et al. (2004) described the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters through the coupling of 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with either ethyl cyanoacetate or ethyl acetoacetate, exploring their reactivity toward various nitrogen nucleophiles to yield derivatives with potential chemical interest (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activities

- Design, Synthesis, and Anticancer Evaluation : Ravinaik et al. (2021) reported on the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines, showcasing moderate to excellent anticancer activity, which highlights the therapeutic potential of these derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Agents

- Synthesis of Antifungal Agents : Narayana et al. (2004) investigated the preparation of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives and their alkoxy derivatives as potential antifungal agents, highlighting the chemical versatility and potential biological applications of thiazole-benzamide compounds (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Structural Studies and Material Science

- Supramolecular Gelators : A study by Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, focusing on the role of methyl functionality and S⋯O interaction in gelation, which could have implications for material science and engineering applications (Yadav & Ballabh, 2020).

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h6-9H,2-5H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKSRFEWGSTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2718942.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2718943.png)

![[(2-Methoxybenzoyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate](/img/structure/B2718949.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2718955.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)

![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)

![1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718964.png)